N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that features a unique combination of a benzodioxole ring, a thiazepane ring, and a carboxamide group
Mechanism of Action
Target of Action
Related compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
Preliminary investigations suggest that related compounds can induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . This suggests that N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide may interact with its targets to disrupt normal cell cycle progression, leading to cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may impact pathways related to cell growth and division .
Result of Action
Related compounds have demonstrated potent growth inhibition properties against various human cancer cell lines . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the thiazepane ring: This involves the reaction of a suitable amine with a thioamide under controlled conditions.
Coupling of the benzodioxole and thiazepane rings: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its combination of a benzodioxole ring and a thiazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-13-3-4-21-7-10(16-13)14(18)15-6-9-1-2-11-12(5-9)20-8-19-11/h1-2,5,10H,3-4,6-8H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFIZTPBJYWJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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